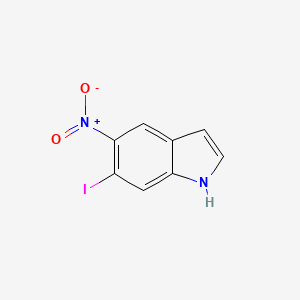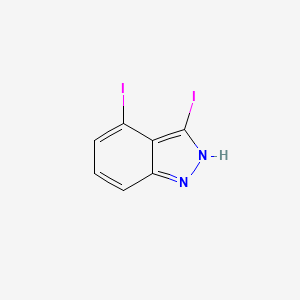
3,4-Diiodo-1H-indazole
Vue d'ensemble
Description
3,4-Diiodo-1H-indazole is a chemical compound with the molecular formula C7H4I2N2 . It is a type of indazole, which is a bicyclic compound made up of a benzene ring and a pyrazole ring . Indazoles are important heterocycles in drug molecules and can display a wide range of biological activities .
Synthesis Analysis
Indazole derivatives can be synthesized through various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves the selective electrochemical synthesis of 1H-indazoles .Molecular Structure Analysis
Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable than the 2H-indazole, making it the predominant tautomer .Chemical Reactions Analysis
The tautomerism in indazoles greatly influences their synthesis, reactivity, and even their biological properties . For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .Physical And Chemical Properties Analysis
The CAS Number for 3,4-Diiodo-1H-indazole is 885518-66-1, and its molecular weight is 369.93 .Applications De Recherche Scientifique
Pharmacological Research
3,4-Diiodo-1H-indazole has been identified as a valuable compound in pharmacological research due to its potential biological activities. It’s been studied for its anti-inflammatory properties and its role as an HIV protease inhibitor . Additionally, it has shown promise in antineoplastic (anti-cancer) applications, particularly in the synthesis of compounds with anticancer activities against specific cell lines .
Drug Discovery
In the field of drug discovery, 3,4-Diiodo-1H-indazole derivatives are explored for their broad spectrum of biological activities. They serve as key scaffolds in the development of new drugs with analgesic , antiepileptic , and antibacterial properties . This compound’s versatility makes it a significant player in the search for new therapeutic agents.
Chemical Synthesis
The compound is also crucial in chemical synthesis, especially in the development of new synthetic approaches for indazoles. Recent methods include transition metal-catalyzed reactions and reductive cyclization reactions , which are essential for creating complex molecules with potential applications in various fields .
Biological Chemistry
This compound has garnered attention in biological chemistry for its ability to form derivatives with a wide range of functional groups. These derivatives possess a variety of biological activities, making them of interest for the development of biologically active molecules with potential therapeutic applications .
Respiratory Disease Treatment
Specific derivatives of 3,4-Diiodo-1H-indazole have been employed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), which is a promising approach for the treatment of respiratory diseases .
Antimicrobial Research
The indazole nucleus, including its 3,4-diiodo derivative, is known to exhibit antimicrobial properties. Research into these compounds could lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens .
Inflammatory Disease Research
Compounds derived from 3,4-Diiodo-1H-indazole have been studied for their effectiveness against acute and chronic inflammatory conditions . This includes research into liver receptor agonists and anti-spermatogenic activity, which highlights the compound’s potential in treating a variety of inflammatory diseases .
Mécanisme D'action
Target of Action
3,4-Diiodo-1H-indazole is a heterocyclic compound that has been shown to interact with various biological targets. It is known that indazole derivatives, which include 3,4-diiodo-1h-indazole, can effectively bind with the hinge region of tyrosine kinase . Tyrosine kinases play a crucial role in the regulation of cell functions including growth, differentiation, metabolism, and apoptosis .
Mode of Action
For instance, when interacting with tyrosine kinase, these compounds can inhibit the enzyme’s activity, thereby affecting signal transduction pathways within the cell .
Biochemical Pathways
These pathways are involved in cell proliferation, survival, and inflammation .
Result of Action
Given its potential interaction with tyrosine kinase, it can be inferred that this compound may have effects on cell proliferation, survival, and inflammation .
Safety and Hazards
Propriétés
IUPAC Name |
3,4-diiodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWSPWAKOJNCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646277 | |
| Record name | 3,4-Diiodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diiodo-1H-indazole | |
CAS RN |
885518-66-1 | |
| Record name | 3,4-Diiodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




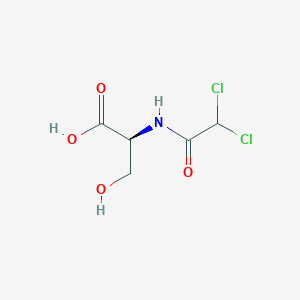
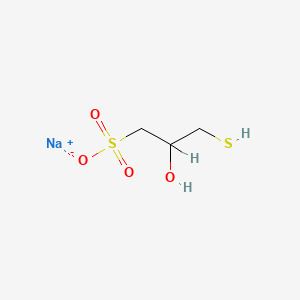

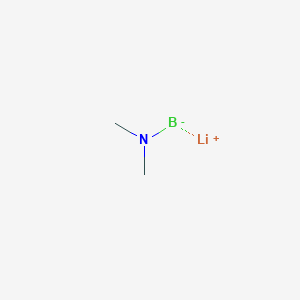

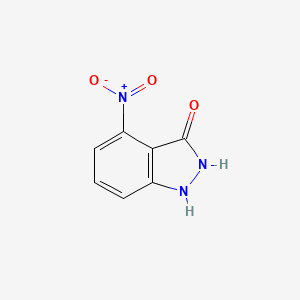

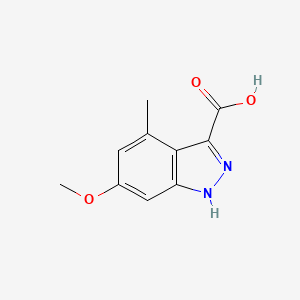



![4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604233.png)
